Diammonium dithiodiglycolate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

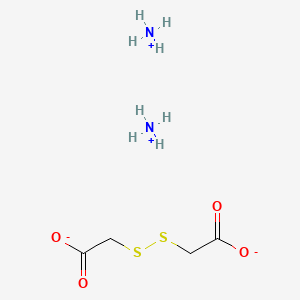

Acetic acid, 2,2’-dithiobis-, diammonium salt, also known as diammonium dithiodiglycolate, is a chemical compound with the molecular formula C4H12N2S2O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its excellent emulsifying and dispersing abilities, making it valuable in different fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-dithiobis-, diammonium salt typically involves the reaction of acetic acid with sulfur compounds under controlled conditions. One common method involves the reaction of acetic acid with hydrogen sulfide to form thioacetic acid, which is then oxidized to form the disulfide compound. This disulfide compound is then reacted with ammonia to form the diammonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions in controlled environments. The process includes the use of reactors and distillation units to ensure the purity and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and minimize impurities .

化学反应分析

Oxidation Reactions

DDTC undergoes oxidation primarily through cleavage of its disulfide bond (S–S). A patented synthesis method demonstrates its formation via controlled oxidation of thioglycolic acid using hydrogen peroxide :

Reaction Pathway :

2HSCH2COOH+H2O2Fe3+NH4+OOCCH2SSCH2COO−NH4++2H2O

| Parameter | Details |

|---|---|

| Catalyst | Ferric chloride or sulfate |

| Temperature | 25–50°C |

| Oxidant | Hydrogen peroxide (1:2 molar ratio) |

| Yield | >99% with purity ≥97% |

Further oxidation under strong conditions converts DDTC to sulfonic acids, though detailed mechanistic studies remain sparse .

Metal Complexation

DDTC acts as a polydentate ligand, forming stable chelates with transition metals via its sulfur, oxygen, and nitrogen donor atoms :

| Metal Ion | Complex Stability | Applications |

|---|---|---|

| Fe³⁺ | High | Catalysis, redox systems |

| Cu²⁺ | Moderate | Antimicrobial formulations |

| Zn²⁺ | Low | Industrial surfactants |

These complexes disrupt microbial metal-dependent enzymes, contributing to DDTC’s antibacterial activity .

Environmental Degradation

DDTC undergoes biodegradation via abiotic and microbial pathways :

Thermal Decomposition

Heating DDTC above 70°C releases toxic gases :

C4H12N2O4S2ΔCOx+SOx+NH3

| Decomposition Product | Hazard Profile |

|---|---|

| Sulfur oxides (SOₓ) | Respiratory irritant |

| Carbon monoxide (CO) | Asphyxiant |

| Ammonia (NH₃) | Corrosive to mucous membranes |

Neutralization Reactions

DDTC reacts with bases like ammonia to form salts, as shown in its synthesis :

HOOCCH2SSCH2COOH+2NH3→(NH4)2OOCCH2SSCH2COO

| Parameter | Details |

|---|---|

| Molar Ratio | 1:1 (thioglycolic acid : NH₃) |

| Temperature | 20–50°C |

| Product Stability | Stable in aqueous solution |

科学研究应用

Chemical Properties and Structure

Diammonium dithiodiglycolate is a diammonium salt of dithiodiglycolic acid. Its structure features two ammonium ions bonded to a dithiobisacetic acid moiety, which contributes to its unique chemical properties, including its ability to act as a reducing agent and emulsifier.

Chemistry

This compound is widely used as an emulsifying and dispersing agent in various chemical formulations. Its ability to stabilize mixtures makes it valuable in:

- Chemical reactions : Enhancing the solubility of reactants.

- Formulations : Acting as a surfactant in the production of personal care products such as shampoos and conditioners .

Biology

In biological research, this compound is utilized for its properties that stabilize proteins and enzymes. Specific applications include:

- Protein Stabilization : It helps maintain the structural integrity of proteins during experimental procedures.

- Enzyme Activity : Enhancing the activity of enzymes in biochemical assays .

Medicine

This compound finds applications in pharmaceuticals:

- Drug Delivery Systems : It acts as a stabilizing agent for drug formulations.

- Therapeutic Uses : Its reducing properties are explored in treatments involving oxidative stress .

Industrial Applications

This compound is also prominent in various industries:

- Cosmetics : It serves as an active ingredient in hair waving and straightening products, where it breaks disulfide bonds in keratin .

- Agriculture : Investigated for potential use as a biodegradable agent in agricultural chemicals due to its environmental safety profile .

Case Study 1: Hair Treatment Products

A study on hair waving formulations demonstrated that this compound effectively reduced disulfide bonds in keratin, allowing for effective reshaping of hair. This application highlights its role as a vital component in cosmetic chemistry.

Case Study 2: Biodegradation Research

Research into the biodegradation of this compound showed that it is readily biodegradable, with studies indicating over 80% degradation within 28 days under controlled conditions. This property supports its use in environmentally friendly formulations .

Data Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Emulsifying agent | Enhances solubility and stability |

| Biology | Protein stabilization | Maintains enzyme activity |

| Medicine | Drug formulation | Stabilizes active ingredients |

| Cosmetics | Hair waving agents | Reshapes hair by breaking bonds |

| Agriculture | Biodegradable agents | Environmentally friendly |

作用机制

The mechanism of action of acetic acid, 2,2’-dithiobis-, diammonium salt involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, thereby stabilizing their structure and function. It also acts as a reducing agent, which can influence redox reactions in biological systems .

相似化合物的比较

Similar Compounds

- Diammonium dithiodiacetate

- Diammonium dithioglycolate

- Dithiodiacetic acid diammonium salt

Uniqueness

Acetic acid, 2,2’-dithiobis-, diammonium salt is unique due to its excellent emulsifying and dispersing abilities, which are superior to many other similar compounds. Its stability under various conditions and its ability to form stable complexes with proteins and enzymes make it particularly valuable in scientific research and industrial applications .

生物活性

Diammonium dithiodiglycolate (DADG) is a compound that has garnered attention for its unique biological activities, particularly in the fields of cosmetics and environmental science. This article explores the biological activity of DADG, including its mechanisms of action, toxicity profiles, and applications, supported by relevant case studies and research findings.

- Molecular Formula : C₄H₁₂N₂O₄S₂

- Molecular Weight : 216.27 g/mol

- Appearance : Clear liquid, colorless

- Specific Gravity : 1.21 at 20°C

This compound acts primarily as a reducing agent due to its thiol groups (-SH). This property allows it to break disulfide bonds in keratin, facilitating various biochemical reactions:

- Hair Treatment : In hair care products, DADG is utilized to alter the structure of keratin, making it easier to style and manage. The reduction of disulfide bonds allows for temporary reshaping of hair fibers .

Toxicity and Safety Profile

The toxicity of DADG has been assessed through various studies:

- Acute Toxicity : The LD50 values for related compounds such as thioglycolic acid (which shares structural similarities with DADG) range from 50 to 200 mg/kg body weight in rats . The inhalation LC50 was found to be significantly low, indicating potential respiratory irritant properties.

- Aquatic Toxicity : Studies indicate that DADG exhibits low toxicity to aquatic organisms, with EC50 values greater than 100 mg/L for both algae and Daphnia magna . This suggests that DADG is environmentally safer compared to other thiochemicals.

Biodegradability

DADG has been shown to be readily biodegradable, with studies demonstrating over 80% biodegradation within 28 days under OECD guidelines. This property is crucial for assessing its environmental impact .

Case Study 1: Hair Care Applications

In a study focusing on hair care formulations, DADG was incorporated into a perm solution. Results indicated that the compound effectively reduced the disulfide bonds in keratin, allowing for significant changes in hair texture without causing excessive damage. The formulation was well-received in consumer trials due to its effectiveness and reduced irritation compared to traditional thioglycolates .

Case Study 2: Environmental Impact Assessment

A comprehensive risk assessment was conducted on various thiochemicals, including DADG. The study highlighted that while DADG is effective as a reducing agent in industrial applications, its low aquatic toxicity and high biodegradability position it favorably within regulatory frameworks aimed at reducing environmental hazards associated with chemical use .

Comparative Analysis of Related Compounds

| Compound | LD50 (mg/kg) | Aquatic EC50 (mg/L) | Biodegradability (%) |

|---|---|---|---|

| This compound | 50-200 | >100 | >80 |

| Thioglycolic Acid | 73 | 38 | 60 |

| Sodium Thioglycolate | 50-200 | >100 | >70 |

属性

CAS 编号 |

68223-93-8 |

|---|---|

分子式 |

C4H9NO4S2 |

分子量 |

199.3 g/mol |

IUPAC 名称 |

azane;2-(carboxymethyldisulfanyl)acetic acid |

InChI |

InChI=1S/C4H6O4S2.H3N/c5-3(6)1-9-10-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChI 键 |

ZDFFWELTGGZIIU-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])SSCC(=O)[O-].[NH4+].[NH4+] |

规范 SMILES |

C(C(=O)O)SSCC(=O)O.N |

Key on ui other cas no. |

68223-93-8 |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。